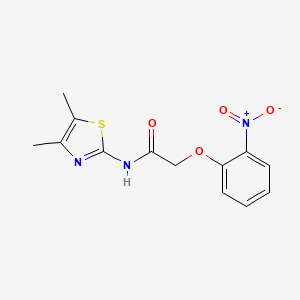![molecular formula C16H20O3S B4086111 4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4086111.png)
4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione
Vue d'ensemble
Description
4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione, commonly known as diketene spiroacetals, is a class of organic compounds that has gained significant attention in recent years due to its potential applications in various fields of scientific research.
Mécanisme D'action
The mechanism of action of diketene spiroacetals is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in biological systems. For example, diketene spiroacetals have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. Additionally, diketene spiroacetals have been shown to bind to the ATP-binding site of protein kinases, inhibiting their activity and preventing the proliferation of cancer cells.
Biochemical and Physiological Effects:
Diketene spiroacetals have been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral properties. In animal studies, diketene spiroacetals have been shown to reduce inflammation and pain, inhibit the growth of tumor cells, and prevent the replication of viruses. However, more research is needed to fully understand the biochemical and physiological effects of diketene spiroacetals in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Diketene spiroacetals have several advantages for lab experiments, including their ease of synthesis, low toxicity, and potential for use in a wide range of scientific research applications. However, there are also limitations to the use of diketene spiroacetals in lab experiments, including their instability under certain conditions, limited solubility in water, and potential for side reactions.
Orientations Futures
There are several future directions for research on diketene spiroacetals, including the development of new synthesis methods, the exploration of their potential applications in drug discovery and material science, and the investigation of their mechanism of action and biochemical and physiological effects in humans. Additionally, the use of diketene spiroacetals in combination with other compounds or therapies may enhance their efficacy and reduce potential side effects.
Applications De Recherche Scientifique
Diketene spiroacetals have been widely used in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, diketene spiroacetals are used as building blocks for the synthesis of complex molecules. In medicinal chemistry, diketene spiroacetals have been shown to exhibit significant biological activity, including anti-inflammatory, antitumor, and antiviral properties. In material science, diketene spiroacetals have been used as precursors for the synthesis of functional materials, such as polymers and liquid crystals.
Propriétés
IUPAC Name |
4,4-dimethyl-1-thiophen-2-yl-2-oxaspiro[5.5]undecane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3S/c1-15(2)13(17)16(8-4-3-5-9-16)12(19-14(15)18)11-7-6-10-20-11/h6-7,10,12H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSWWVDURHMVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dimethylamino)benzyl]-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B4086028.png)
amine hydrochloride](/img/structure/B4086048.png)
![dimethyl 5-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}isophthalate](/img/structure/B4086049.png)
![4-(4-chlorophenyl)-2-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1(2H)-phthalazinone](/img/structure/B4086052.png)
![2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-phenylpropanamide](/img/structure/B4086054.png)
![6-chloro-2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4086066.png)
![3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one](/img/structure/B4086071.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N,N-dimethylmethanesulfonamide](/img/structure/B4086083.png)
![1-cyclohexyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4086097.png)
![3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4086100.png)
![4,8-dimethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4086105.png)

![N-(2-methoxyphenyl)-5-methyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4086113.png)